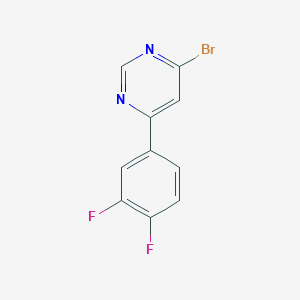

4-Bromo-6-(3,4-difluorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(3,4-difluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOIXHYKRVOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=N2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(3,4-difluorophenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with bromine and difluorophenyl groups. The presence of halogen atoms is significant as they can enhance the compound's lipophilicity and biological activity.

1. Anticancer Activity

Research indicates that 4-Bromo-6-(3,4-difluorophenyl)pyrimidine exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (DU145) cancer cells. The compound's mechanism of action involves the inhibition of key signaling pathways associated with tumor growth.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5 | Apoptosis induction via caspase activation |

| HCT-116 | 0.8 | Inhibition of cell cycle progression |

| DU145 | 1.2 | Disruption of androgen receptor signaling |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring COX-2 inhibition. It showed significant suppression of COX-2 activity, with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib.

| Compound | IC50 (μM) |

|---|---|

| 4-Bromo-6-(3,4-difluorophenyl)pyrimidine | 0.04 |

| Celecoxib | 0.04 |

In vivo studies using carrageenan-induced paw edema models confirmed its efficacy in reducing inflammation markers.

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes relevant to disease processes:

- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism regulation.

| Enzyme | IC50 (μM) |

|---|---|

| DPP-IV | 0.5 |

- Dihydroorotate Dehydrogenase (DHODH) : A target for malaria treatment.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various pyrimidine derivatives, including 4-Bromo-6-(3,4-difluorophenyl)pyrimidine. The results indicated that modifications in the phenyl group significantly influenced cytotoxicity against cancer cell lines .

- In Vivo Efficacy : In a mouse model for colon cancer, administration of the compound at doses of 75 mg/kg resulted in a significant reduction in tumor size and weight compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-6-(3,4-difluorophenyl)pyrimidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity against specific targets, particularly in the treatment of cancer and viral infections.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties. For instance, compounds structurally related to 4-bromo-6-(3,4-difluorophenyl)pyrimidine have demonstrated efficacy against viruses such as picornaviruses and rhinoviruses, suggesting potential applications in antiviral drug development .

Case Study: Antiviral Efficacy

A study highlighted the antiviral activity of pyrimidine derivatives, showing that certain modifications significantly improved their stability and bioavailability in vivo. This suggests that 4-bromo-6-(3,4-difluorophenyl)pyrimidine could be optimized for enhanced therapeutic effects against viral pathogens .

Biological Research

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 14 | 64 |

| Candida albicans | 13 | 128 |

These results indicate that the compound possesses moderate to strong inhibitory effects on microbial growth, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism behind the biological activity of this compound is believed to involve interactions with specific molecular targets, potentially inhibiting enzymes or proteins critical for microbial survival or viral replication .

Industrial Applications

Agrochemicals

Beyond its medicinal applications, 4-bromo-6-(3,4-difluorophenyl)pyrimidine is utilized in the synthesis of agrochemicals. Its reactivity allows it to serve as an effective building block for developing herbicides and pesticides that target specific agricultural pests.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-(4-Bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (): This fused pyrimidine derivative replaces the 3,4-difluorophenyl group with a 4-bromophenyl and 2-fluorophenyl moiety. The chloro substituent at position 2 increases electrophilicity but may reduce metabolic stability compared to bromine .

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ():

- The 2,5-difluorophenyl group in this TRK kinase inhibitor demonstrates positional isomerism compared to 3,4-difluorophenyl. The 2,5-substitution pattern may reduce steric clashes in hydrophobic binding pockets, enhancing selectivity for kinase targets. The pyrazolo-pyrimidine core increases planarity, favoring DNA intercalation in anticancer applications .

Functional Group Variations

- 4-Amino-6-bromo-2-methylpyrimidine (): Replacing the 3,4-difluorophenyl group with a methyl group and adding an amino substituent significantly alters solubility. The methyl group introduces steric hindrance, limiting reactivity at the 2-position .

- 4-Bromo-2,6-diphenylpyrimidine (): Substituting both the 3,4-difluorophenyl and hydrogen atoms with phenyl groups increases molecular weight (MW: ~375 g/mol) and lipophilicity (logP > 3.5). The diphenyl structure enhances π-π stacking in materials science applications but may reduce specificity in biological systems due to non-selective hydrophobic interactions .

Research Findings and Implications

- Electronic Effects: The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than mono-fluorophenyl analogs, enhancing reactivity in nucleophilic aromatic substitution .

- Biological Activity: Fluorine substitution at the 3,4-positions improves metabolic stability and target affinity in CNS drugs compared to non-fluorinated pyrimidines .

- Synthetic Flexibility : Bromine at the 4-position allows versatile derivatization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies .

Contradictions : While 2,5-difluorophenyl analogs () show promise in TRK inhibition, their reduced steric bulk compared to 3,4-difluorophenyl derivatives may lead to off-target effects, highlighting the importance of substitution geometry .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of halogenated aryl-substituted pyrimidines typically involves:

- Preparation of an aryl-substituted malonate or related intermediate.

- Formation of a pyrimidine ring via cyclization or condensation reactions.

- Introduction of halogen atoms (e.g., bromine) at specific positions on the pyrimidine ring.

- Functional group transformations to install or modify substituents such as fluorine atoms on the phenyl ring.

For 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, the key steps would involve:

- Starting from a 3,4-difluorophenyl precursor.

- Constructing the pyrimidine core.

- Selective bromination at the 4-position.

Preparation of Key Intermediates

A relevant example is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which shares structural similarity with the target compound and provides insight into the synthetic route for halogenated pyrimidines with aryl substituents.

Synthesis of Dimethyl 2-(4-bromophenyl)malonate

- Starting material: Methyl 2-(4-bromophenyl)acetate.

- Reacted with sodium hydride and dimethyl carbonate in tetrahydrofuran (THF) at 25–27 °C for 14 hours.

- The reaction mixture is acidified and extracted to isolate dimethyl 2-(4-bromophenyl)malonate.

- Yield: 72.3%.

Conversion to 5-(4-Bromophenyl)pyrimidine-4,6-diol

- Sodium methoxide in methanol is prepared.

- Dimethyl 2-(4-bromophenyl)malonate is added and heated to 40 °C for 3.5 hours.

- After workup and acidification, the product precipitates and is isolated.

- Yield: 84.4%.

Formation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

- The pyrimidine-4,6-diol is treated with phosphorus oxychloride (POCl3) and refluxed for 8 hours.

- POCl3 is removed under reduced pressure, and the residue is quenched in ice water.

- The product is filtered and dried to yield the dichloropyrimidine.

- Yield: 86.5%.

This three-step sequence demonstrates a robust route to halogenated aryl pyrimidines, which can be adapted for 3,4-difluorophenyl substituents by starting with the corresponding 3,4-difluorophenyl acetate derivatives instead of 4-bromophenyl acetate.

Halogenation and Functionalization

- Bromination at the 4-position on the pyrimidine ring can be achieved using reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF).

- The choice of brominating agent and conditions is critical to ensure regioselectivity and to avoid over-bromination or side reactions.

- For the installation of the 3,4-difluorophenyl group, Suzuki or Stille cross-coupling reactions are commonly employed, coupling a halogenated pyrimidine intermediate with 3,4-difluorophenyl boronic acid or stannane derivatives under palladium catalysis.

Representative Synthetic Route (Hypothetical Adaptation)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Malonate formation | Methyl 2-(3,4-difluorophenyl)acetate | NaH, Dimethyl carbonate, THF, 25-27 °C, 14h | Dimethyl 2-(3,4-difluorophenyl)malonate | ~70 |

| 2 | Pyrimidine diol formation | Dimethyl 2-(3,4-difluorophenyl)malonate | NaOMe, MeOH, 40 °C, 3.5 h | 5-(3,4-difluorophenyl)pyrimidine-4,6-diol | ~80 |

| 3 | Chlorination | Pyrimidine-4,6-diol | POCl3, reflux, 8 h | 5-(3,4-difluorophenyl)-4,6-dichloropyrimidine | ~85 |

| 4 | Bromination (4-position) | 5-(3,4-difluorophenyl)-4,6-dichloropyrimidine | NBS, DMF, controlled temperature | 4-Bromo-6-(3,4-difluorophenyl)pyrimidine | Variable |

Analytical Data and Confirmation

- Mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy are essential for structural confirmation.

- Melting points and chromatographic purity (e.g., HPLC) are used to assess the quality of intermediates and final products.

- For example, the related 5-(4-bromophenyl)-4,6-dichloropyrimidine shows MS peaks at m/z 302 [M+H]^+ and characteristic ^1H NMR signals consistent with the pyrimidine and aromatic protons.

Research Findings and Optimization Notes

- The synthetic methods for halogenated pyrimidines have been optimized to improve yields and purity.

- Use of sodium hydride and dimethyl carbonate in THF provides efficient malonate formation.

- The cyclization to pyrimidine diols is effectively carried out in methanolic sodium methoxide.

- Chlorination with POCl3 is a standard and high-yielding step.

- Bromination requires careful control to avoid side reactions.

- Adaptation to 3,4-difluorophenyl substituents may require attention to electronic effects influencing reactivity.

Summary Table of Key Preparation Steps

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dimethyl 2-(3,4-difluorophenyl)malonate | Methyl 2-(3,4-difluorophenyl)acetate | NaH, Dimethyl carbonate, THF, 25-27 °C, 14h | ~70 | Base-catalyzed malonate formation |

| 5-(3,4-difluorophenyl)pyrimidine-4,6-diol | Dimethyl malonate derivative | NaOMe, MeOH, 40 °C, 3.5 h | ~80 | Cyclization to pyrimidine diol |

| 5-(3,4-difluorophenyl)-4,6-dichloropyrimidine | Pyrimidine diol | POCl3, reflux, 8 h | ~85 | Chlorination step |

| 4-Bromo-6-(3,4-difluorophenyl)pyrimidine | Dichloropyrimidine | NBS, DMF, controlled temperature | Variable | Bromination at 4-position |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-6-(3,4-difluorophenyl)pyrimidine to maximize yield and purity?

- Methodological Answer : Synthesis can be optimized using metal-free, mild conditions to minimize side reactions. For example, fluorinated pyrimidines are often synthesized via cyclocondensation of β-aryl ketones with urea derivatives under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and stoichiometric ratios of precursors. Evidence from fluoropyrimidine syntheses shows yields exceeding 85% when using trifluoroacetic acid as a catalyst and iterative recrystallization for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. For instance, ¹H NMR of analogous fluorinated pyrimidines shows deshielded aromatic protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Cross-referencing with databases like PubChem ensures alignment with reported data .

Q. What purification strategies are recommended for isolating 4-Bromo-6-(3,4-difluorophenyl)pyrimidine from halogenated byproducts?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates brominated impurities. For persistent halogenated contaminants, recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity. Post-purification, analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms homogeneity. Waste must be segregated and disposed via certified hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts in derivatives of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine?

- Methodological Answer : Discrepancies often arise from solvent effects, hydrogen bonding, or conformational dynamics. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts under varying dielectric conditions. Compare experimental data with computational predictions to identify outliers. For example, fluorine’s strong electronegativity may cause unexpected deshielding in adjacent protons, necessitating iterative refinement of computational models .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving 4-Bromo-6-(3,4-difluorophenyl)pyrimidine?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The bromine atom at the 4-position is more electrophilic due to the electron-withdrawing effects of the 3,4-difluorophenyl group. Kinetic studies using time-resolved ¹H NMR can track intermediate formation. For instance, Suzuki-Miyaura coupling at the 4-bromo position proceeds faster than at other sites, attributed to lower activation energy for oxidative addition with palladium catalysts .

Q. What computational approaches predict the reactivity of 4-Bromo-6-(3,4-difluorophenyl)pyrimidine in cross-coupling reactions?

- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. The HOMO-LUMO gap quantifies stability, while Fukui indices highlight electrophilic regions (e.g., the bromine atom). For example, DFT-based transition state modeling (using Gaussian 09) can simulate Pd-catalyzed coupling pathways, predicting activation barriers and optimizing ligand selection (e.g., XPhos vs. SPhos) for higher efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.